molecular formula C13H15N5 B407917 1-ethyl-N,N-dimethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-ethyl-N,N-dimethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B407917
M. Wt: 241.29g/mol
InChI Key: KXJJKKIOVZHZQY-UHFFFAOYSA-N
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Description

1-ethyl-N,N-dimethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a useful research compound. Its molecular formula is C13H15N5 and its molecular weight is 241.29g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N5

Molecular Weight

241.29g/mol

IUPAC Name

1-ethyl-N,N-dimethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C13H15N5/c1-4-11-15-16-13-12(17(2)3)14-9-7-5-6-8-10(9)18(11)13/h5-8H,4H2,1-3H3

InChI Key

KXJJKKIOVZHZQY-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)C

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-1-ethyl-[1,2,4]triazolo-[4,3-a]quinoxaline (1.2 g., 0.005 mole), the product of Example 4, and 676 mg. (0.015 mole) of anhydrous dimethylamine in N,N-dimethylformamide (50 ml.) were stirred at 0° C. for 30 minutes and at room temperature for 2 hours. The reaction mixture was poured over ice and stirred for 20 minutes. The precipitate which formed was separated by filtration, washed with water and air dried. Recrystallization from chloroform and then from chloroform/cyclohexane afforded 510 mg. (42% yield) of 4-dimethylamino-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 155°-158° C. Mass spectrum: m/e, 241 (P).
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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